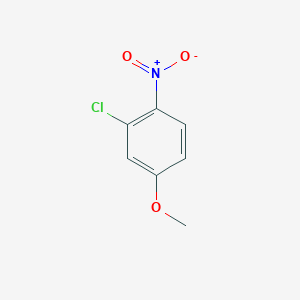

2-Chloro-4-methoxy-1-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIDRIQSPAELJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343999 | |

| Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-59-9 | |

| Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-methoxy-1-nitrobenzene chemical properties

An In-Depth Technical Guide to 2-Chloro-4-methoxy-1-nitrobenzene: Properties, Reactivity, and Applications

Introduction

This compound is a polysubstituted aromatic compound that serves as a crucial intermediate in advanced organic synthesis. Its molecular architecture, featuring a benzene ring functionalized with a chloro, a methoxy, and a nitro group, creates a versatile platform for constructing more complex molecules. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro and chloro groups imparts a unique reactivity profile, making it a valuable building block in the pharmaceutical and specialty chemical industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. This compound is a light yellow solid under standard conditions.[2][3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 28987-59-9 | [4][5][6] |

| Molecular Formula | C₇H₆ClNO₃ | [2][4][5] |

| Molecular Weight | 187.58 g/mol | [4][5][7] |

| Appearance | Light yellow solid | [2][3] |

| Melting Point | 76-80 °C | [2][3] |

| Boiling Point | ~248-302.5 °C at 760 mmHg | [2] |

| Density | ~1.366 g/cm³ | [2] |

| Solubility | Good solubility in organic solvents like ethanol, chloroform, and dichloromethane.[2][3] Insoluble in water.[8] | |

| Flash Point | 136.7 °C | [2] |

| Storage | Store sealed in a dry place at room temperature. | [2][9] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through electrophilic aromatic substitution, specifically the nitration of a substituted benzene precursor. A common method involves the nitration of 2-chloro-4-methoxybenzene.[2]

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis via nitration.

Causality in Synthesis:

The choice of concentrated sulfuric acid as a catalyst is critical; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. The methoxy group is a strong activating, ortho-, para-director, while the chlorine is a deactivating, ortho-, para-director. The nitro group will preferentially add to the positions activated by these groups.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the electronic effects of its three substituents.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (NAS).[10][11]

-

Chloro Group (-Cl): An electron-withdrawing group via induction but an electron-donator via resonance. It is a deactivating, ortho-, para-director.[10]

-

Methoxy Group (-OCH₃): A strong electron-donating group via resonance, making it an activating, ortho-, para-director.

Nucleophilic Aromatic Substitution (NAS)

The most significant reaction pathway for this molecule is NAS. The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom, stabilizes the negative charge of the Meisenheimer complex (the intermediate formed during the reaction), thereby facilitating the displacement of the chloride leaving group by a nucleophile.[1] This makes the compound an excellent precursor for synthesizing a wide array of derivatives by introducing amines, alkoxides, or other nucleophiles at the C2 position.[1][12]

Caption: Nucleophilic Aromatic Substitution (NAS) pathway.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in drug development, as it converts the molecule into an aniline derivative, a common pharmacophore and a versatile synthetic handle for further functionalization, such as amide bond formation or diazotization.

Electrophilic Aromatic Substitution (EAS)

While the ring is generally deactivated towards EAS due to the nitro and chloro groups, the powerful activating effect of the methoxy group can still direct substitution.[10] The most likely positions for electrophilic attack are C3 and C5, which are ortho and para to the activating methoxy group, respectively. However, forcing conditions (e.g., strong Lewis acids, high temperatures) would be required.[10]

Applications in Research and Drug Development

This compound is primarily used as a building block in multi-step syntheses.[2][3]

-

Pharmaceutical Intermediates: Its utility in NAS reactions makes it a key starting material for creating libraries of compounds in drug discovery programs.[1] The introduction of various amine-containing side chains can lead to molecules with potential biological activity. The chloro and methoxy groups themselves are common substituents in drug molecules, influencing properties like metabolic stability, lipophilicity, and receptor binding interactions.[13]

-

Dye and Agrochemical Synthesis: The chromophoric properties imparted by the nitro group and the potential for conversion into other functional groups make it a precursor in the synthesis of dyes and potentially pesticides.[2][3][11]

-

Material Science: The stable aromatic core provides a robust scaffold for building larger organic systems used in the development of specialty chemicals and functional materials.[1]

Safety, Handling, and Toxicology

As a nitroaromatic compound, this compound must be handled with care. The toxicological properties have not been thoroughly investigated, but it is considered a hazardous substance.[2][14]

-

Hazards: It is classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[2][15] It can cause skin and serious eye irritation.[15][16][17] Inhalation may lead to respiratory irritation.[14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][14]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8][14]

Protocol for Safe Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[2][8][17]

-

Handling: Avoid dust formation.[8] Minimize contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2][8]

-

Disposal: Dispose of waste materials through a licensed professional waste disposal service in accordance with local regulations.[16]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[14][16]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8][14]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[8][14]

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, field-proven protocol for a nucleophilic aromatic substitution reaction using this compound as the substrate.

Objective: To synthesize N-benzyl-4-methoxy-2-nitroaniline.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), benzylamine (1.2 eq), and a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5 eq), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. Pour the mixture into a beaker containing ice-water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining inorganic salts and solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-benzyl-4-methoxy-2-nitroaniline.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validating System: The success of the protocol is validated by the clear consumption of the starting material and the formation of a new, less polar spot on the TLC plate. The final characterization data must be consistent with the structure of the desired product. The choice of a non-nucleophilic base is critical to prevent it from competing with the benzylamine nucleophile.

References

- This compound - ChemBK. (2024-04-09).

- This compound - ChemBK.

- 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem.

- Benzene, 2-chloro-1-methoxy-4-nitro- - NIST WebBook.

- This compound | C7H6ClNO3 | CID 593789 - PubChem.

- What is the literature melting point of 2-chloro-1-methoxy-4-nitrobenzene in degrees Celsius (°C)? - Brainly.com. (2025-03-21).

- MSDS of this compound.

- Benzene, 2-chloro-1-methoxy-4-nitro- - NIST WebBook.

- This compound, min 95%, 10 grams - CP Lab Safety.

- Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0) - Cheméo.

- Solved (8pts) Melting Point Determination (1pts) Literature | Chegg.com. (2022-08-01).

- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents.

- 2-methoxy-4-nitrochlorobenzene | CAS#:1009-36-5 | Chemsrc.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024-09-16). Drug Hunter.

- m-CHLORONITROBENZENE - Organic Syntheses Procedure.

- 1-Chloro-2-Methoxy-4-Nitrobenzene - Chlorinated Benzene Manufacturer in China.

- 4-Chloro-2-nitroanisole | C7H6ClNO3 | CID 66631 - PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound 95% | CAS: 28987-59-9 | AChemBlock [achemblock.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 4920-79-0 | CAS DataBase [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-Chloro-2-Methoxy-4-Nitrobenzene | Properties, Uses, Safety Data & Supplier in China [chlorobenzene.ltd]

- 12. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 13. drughunter.com [drughunter.com]

- 14. capotchem.cn [capotchem.cn]

- 15. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

2-Chloro-4-methoxy-1-nitrobenzene CAS 28987-59-9

An In-depth Technical Guide to 2-Chloro-4-methoxy-1-nitrobenzene (CAS 28987-59-9) for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: A Strategic Overview

This compound is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and materials science. Its strategic importance lies in its unique electronic and steric arrangement. The molecule features a benzene ring activated towards nucleophilic aromatic substitution (SNAr) by a strongly electron-withdrawing nitro group, which is positioned ortho to a labile chlorine atom.[1] The para-methoxy group further modulates the ring's electron density, influencing reactivity and providing an additional synthetic handle.

This guide moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of this versatile intermediate. We will explore not just the "what" but the "why"—delving into the causal relationships behind its synthesis, reactivity, and analysis, grounded in established chemical principles and field-proven methodologies.

Section 1: Core Physicochemical & Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is non-negotiable for successful and safe experimentation.

Physicochemical Properties

The properties of this compound are summarized below. It presents as a light yellow solid with good solubility in common organic solvents, a characteristic that facilitates its use in a wide range of reaction conditions.[2][3]

| Property | Value | Source |

| CAS Number | 28987-59-9 | PubChem[2] |

| Molecular Formula | C₇H₆ClNO₃ | PubChem[2] |

| Molecular Weight | 187.58 g/mol | PubChem[2] |

| Appearance | Light yellow solid | ChemBK[2][3] |

| Melting Point | 76-80 °C | ChemBK[2][3] |

| Boiling Point | ~302.5 °C at 760 mmHg | ChemBK[3] |

| Solubility | Soluble in ethanol, chloroform, dichloromethane | ChemBK[2][3] |

| InChIKey | QTIDRIQSPAELJC-UHFFFAOYSA-N | PubChem[2] |

Safety & Handling Synopsis

This compound is classified as a toxic substance and requires careful handling.[3] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Danger |

| Skin Irritation | Causes skin irritation. | Warning |

| Eye Irritation | Causes serious eye irritation. | Warning |

| Target Organ Toxicity | May cause respiratory irritation. | Warning |

Core Handling Directives:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.

-

Storage: Store in a cool, dry, well-ventilated area, sealed tightly, away from incompatible materials such as strong oxidizing agents.[2][3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed information.[4]

Section 2: Synthesis and Purification

The most common and logical synthetic route to this compound is the electrophilic nitration of 3-chloroanisole. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the starting material.

Mechanistic Rationale for Synthesis

The methoxy (-OCH₃) group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. The chloro (-Cl) group is a deactivating, yet also ortho, para-director. When both are present on the ring as in 3-chloroanisole, their directing effects are additive. The methoxy group at C1 and the chloro group at C3 both direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2, C4, and C6 positions. The formation of the desired this compound (nitration at C6 relative to the methoxy group) is a significant product, though the formation of isomeric impurities is highly probable. Therefore, purification by recrystallization or chromatography is a critical final step.

Visualization of the Synthetic Workflow

Caption: Figure 1. Synthetic Workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[5]

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, cautiously add 25 mL of concentrated sulfuric acid (H₂SO₄). While maintaining the temperature below 10 °C, slowly add 20 mL of concentrated nitric acid (HNO₃) dropwise with continuous stirring.

-

Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 14.2 g (0.1 mol) of 3-chloroanisole in 50 mL of glacial acetic acid. Cool this mixture to 0-5 °C using an ice bath.

-

Nitration: Add the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 3-chloroanisole solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Slowly pour the reaction mixture over 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Isolation & Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol to yield the final, pure this compound.

Section 3: Chemical Reactivity and Synthetic Applications

The true value of this compound is realized in its subsequent chemical transformations. Its structure is primed for two primary types of reactions: nucleophilic aromatic substitution at the C-Cl bond and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the ortho position to the chlorine atom strongly activates the ring for SNAr.[6][7] This electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[6] This makes the displacement of the chloride ion by various nucleophiles (amines, alkoxides, thiolates) a highly efficient process.

Visualization of a Key SNAr Pathway

Caption: Figure 2. SNAr Reaction with a Primary Amine.

Detailed Experimental Protocol: SNAr with Benzylamine

This protocol demonstrates a typical SNAr reaction, useful for synthesizing precursors for various bioactive molecules.[8]

-

Setup: In a round-bottom flask, combine 1.88 g (10 mmol) of this compound, 1.29 g (12 mmol) of benzylamine, and 2.07 g (15 mmol) of potassium carbonate in 50 mL of dimethylformamide (DMF).

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A solid product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with water, and dry.

-

Purification: The crude product, N-benzyl-4-methoxy-2-nitroaniline, can be further purified by recrystallization from an ethanol/water mixture.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NH₂), a cornerstone transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This reduction opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation. A common and effective method is the Béchamp reduction, using iron powder in an acidic medium.[9]

Detailed Experimental Protocol: Nitro Group Reduction

This protocol is adapted from a general procedure for the reduction of substituted nitroaromatics.[9]

-

Setup: To a three-neck flask fitted with a reflux condenser and mechanical stirrer, add 1.88 g (10 mmol) of this compound and a mixture of 50 mL ethanol and 15 mL water.

-

Addition of Reagents: To the stirred solution, add 2.8 g (50 mmol) of iron powder, followed by the slow, portion-wise addition of 2 mL of glacial acetic acid. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 2-3 hours. The reaction's completion can be monitored by TLC, observing the disappearance of the yellow nitro compound.

-

Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, 2-chloro-4-methoxyaniline.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound. The NMR data is predicted based on known values for similar structures and chemical shift principles.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.2 (m, 1H, Ar-H), δ ~7.0-7.2 (m, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C-OCH₃), δ ~145 (C-NO₂), δ ~130-140 (Ar-C), δ ~115-125 (Ar-C), δ ~56 (-OCH₃) |

| IR Spectroscopy (KBr, cm⁻¹) | ~3100 (Ar C-H stretch), ~2850 (Alkyl C-H stretch), ~1520 & ~1340 (Asymmetric & Symmetric NO₂ stretch), ~1250 (Ar-O-C stretch), ~830 (C-Cl stretch) |

| Mass Spec. (GC-MS) | M⁺ at m/z = 187, with an M+2 peak at m/z = 189 (~3:1 ratio) due to ³⁵Cl/³⁷Cl isotopes. |

Detailed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for assessing the purity of the final product and for in-process control monitoring. This protocol is adapted from a method for a closely related isomer.[1]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase column (or equivalent C18 column), 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: An isocratic mixture of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by the relative area percentage of the main peak. Isomeric impurities, if present, should resolve under these conditions.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its well-defined reactivity, particularly in SNAr and nitro-reduction reactions, provides a reliable and efficient entry point to a diverse range of complex aniline and diphenylamine derivatives. By understanding the mechanistic principles that govern its synthesis and reactivity, and by employing robust analytical methods for its characterization, researchers can confidently and effectively leverage this compound to advance their projects in drug discovery, materials science, and beyond.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. National Center for Biotechnology Information.

- ChemBK. (2024, April 9). This compound.

- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.

- SIELC Technologies. (2018, May 16). Separation of 2-Chloro-4-nitroanisole on Newcrom R1 HPLC column.

- Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.

- Google Patents. (n.d.). CN104557557A - Method for preparing nitroanisole from m-nitrochlorobenzene oil.

- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

- Google Patents. (n.d.). US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.

- Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp.

- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.

- Eureka | Patsnap. (n.d.). Preparation method of 4-chloro-3-nitroanisole.

- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.

- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.

- ScholarWorks@GVSU. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

- Chegg. (2024, April 19). Solved This is the IR report for 1-methoxy-2-chloro-4.

- Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.

Sources

- 1. 2-Chloro-4-nitroanisole | SIELC Technologies [sielc.com]

- 2. This compound | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. mdpi.com [mdpi.com]

- 8. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-Chloro-4-nitroanisole physical characteristics

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitroanisole (CAS No. 4920-79-0) is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1] It serves as a versatile intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals.[2] The presence of three distinct functional groups—a chloro group, a nitro group, and a methoxy group—on the benzene ring imparts unique reactivity, making it a valuable building block for more complex molecules.[2][3] This guide provides a comprehensive overview of its core physical characteristics, spectroscopic profile, synthesis, and safety protocols, intended to support laboratory research and development activities.

Molecular and Physicochemical Properties

The fundamental identity and physical state of 2-Chloro-4-nitroanisole are defined by its molecular structure and resulting properties. The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating effect of the methoxy group, dictates its chemical behavior and physical attributes.[3]

Caption: Chemical structure of 2-Chloro-4-nitroanisole.

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Citations |

| CAS Number | 4920-79-0 | [2][3][4][5] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2][3][4] |

| Molecular Weight | 187.58 g/mol | [1][2][3][4] |

| IUPAC Name | 2-chloro-1-methoxy-4-nitrobenzene | [3][6][7] |

| Synonyms | 3-Chloro-4-methoxynitrobenzene, o-chloro-p-nitroanisole | [3][5][8] |

| Appearance | White to yellow or light green crystalline powder/solid | [1][8][9] |

| Melting Point | 94 - 99 °C | [2][4][8][10] |

| Boiling Point | 286.6 °C at 760 mmHg | [2][4][5][11] |

| Density (Predicted) | 1.366 g/cm³ | [4][5][9][11] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ether and ethanol. | [1][3] |

| Flash Point | 127.1 °C | [4][11] |

| LogP | 2.48 | [1] |

| Vapor Pressure | 0.00451 mmHg at 25°C | [4] |

| Refractive Index | 1.559 | [4][11] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification of molecular structure and purity assessment.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR provides precise information about the electronic environment of hydrogen atoms in the molecule. The spectrum for 2-Chloro-4-nitroanisole, typically run in deuterated chloroform (CDCl₃), shows characteristic signals for the aromatic and methoxy protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.282 | d | H-3 |

| 8.172 | dd | H-5 |

| 7.017 | d | H-6 |

| 4.027 | s | -OCH₃ |

| Source: BenchChem Technical Support Team[1] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern. The NIST WebBook provides reference mass spectrum data for 2-Chloro-4-nitroanisole.[6] The molecular ion peak confirms the molecular weight of the compound.

Synthesis and Purification

2-Chloro-4-nitroanisole can be synthesized through several routes, most commonly involving the nitration of a chloroanisole precursor or the chlorination of a nitroanisole precursor.[1][3] The choice of pathway often depends on the availability of starting materials and desired purity.

A highly efficient and modern method involves the direct chlorination of 4-nitroanisole.[3]

Caption: High-yield synthesis of 2-Chloro-4-nitroanisole.

Experimental Protocol: Chlorination of 4-Nitroanisole

This protocol is based on a method noted for its high efficiency and mild reaction conditions.[3]

-

Preparation : In a clean, dry reaction vessel, dissolve 1 equivalent of 4-nitroanisole in specially dried acetonitrile.

-

Reagent Addition : Add a stoichiometric amount (1 equivalent) of the chlorinating agent, N-chloro-N-(phenylsulfonyl)benzene sulfonamide, to the solution.

-

Reaction : Stir the mixture at ambient room temperature. The reaction proceeds rapidly.

-

Monitoring : Monitor the reaction's progress using gas chromatography (GC). Complete conversion is typically observed within 10-15 minutes.[3]

-

Workup and Purification : Upon completion, the reaction mixture is worked up using standard organic chemistry techniques, which may include quenching, extraction, and solvent removal, followed by purification, typically via recrystallization, to yield the final product.

Reactivity and Stability

The chemical reactivity of 2-Chloro-4-nitroanisole is dominated by its functional groups.

-

Nucleophilic Aromatic Substitution : The potent electron-withdrawing effects of the nitro and chloro groups activate the aromatic ring, making it susceptible to nucleophilic attack.[2][3] This allows the chlorine atom to be displaced by various nucleophiles, such as amines or thiols, a key reaction for building more complex pharmaceutical or dye precursors.[3] The reaction proceeds through a stabilized Meisenheimer complex intermediate.[3]

-

Reduction of Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C).[3] This transformation is crucial for synthesizing aniline derivatives.

-

Biochemical Reactivity : In specific microbial systems, 2-Chloro-4-nitroanisole can act as a substrate for enzymes that facilitate the removal of the nitro group, highlighting its potential for bioremediation applications.[3]

-

Storage and Stability : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][9][12] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[13]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazards Identification : 2-Chloro-4-nitroanisole is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[12][13][14] Work in a well-ventilated area or under a chemical fume hood.[12][14]

-

Handling Procedures : Avoid contact with skin, eyes, and clothing.[10][14] Do not breathe dust.[13][14] Wash hands and any exposed skin thoroughly after handling.[8][14] Do not eat, drink, or smoke in the laboratory area.[12]

-

First Aid Measures :

-

If Swallowed : Rinse mouth and call a poison center or doctor if you feel unwell.[8]

-

If on Skin : Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[10][14]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, get medical attention.[10][14]

-

If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[14]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][14]

References

- MySkinRecipes. (n.d.). 2-Chloro-4-nitroanisole.

- Smolecule. (n.d.). Buy 2-Chloro-4-nitroanisole | 4920-79-0.

- TCI EUROPE N.V. (n.d.). 2-Chloro-4-nitroanisole | 4920-79-0.

- ChemBK. (2024, April 9). 2-chloro-4-nitroanisole.

- MOLBASE. (n.d.). 2-chloro-4-nitroanisole 4920-79-0, Purity 96%_CHEMSTEP.

- TCI Chemicals. (n.d.). 2-Chloro-4-nitroanisole 4920-79-0.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Chloro-4-nitroanisole 4920-79-0.

- ChemicalBook. (n.d.). 4920-79-0 | CAS DataBase.

- BenchChem. (2025, December). Spectroscopic Profile of 2-Chloro-4-nitroanisole: A Technical Guide.

- ChemicalBook. (2025, July 16). 2-Chloro-4-nitoranisole | 4920-79-0.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2,6-DICHLORO-4-NITROANISOLE.

- NET. (2016, August 12). 2-Chloro-4-nitroanisole Safety Data Sheet.

- Spectrum Chemical. (2018, July 6). SAFETY DATA SHEET - 2-Chloro-4-nitroanisole.

- SAFETY DATA SHEET. (2025, December 22). 2-Chloro-4-nitroaniline.

- ChemicalBook. (n.d.). 4920-79-0(2-Chloro-4-nitoranisole) Product Description.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4-Chloro-2-nitroanisole.

- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.

- Fisher Scientific. (n.d.). 2-Chloro-4-nitroanisole 98.0+%, TCI America 5 g.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-4-nitroanisole [myskinrecipes.com]

- 3. Buy 2-Chloro-4-nitroanisole | 4920-79-0 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. 4920-79-0 | CAS DataBase [m.chemicalbook.com]

- 6. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

- 7. 2-Chloro-4-nitroanisole 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 2-Chloro-4-nitroanisole | 4920-79-0 | TCI EUROPE N.V. [tcichemicals.com]

- 9. 2-Chloro-4-nitoranisole | 4920-79-0 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. molbase.com [molbase.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of C7H6ClNO3 Isomers: Key Intermediates in Pharmaceutical Research and Development

This technical guide provides a comprehensive analysis of the molecular structure and bonding of key C7H6ClNO3 isomers that are pivotal in the landscape of pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural and electronic properties of these molecules, offering insights into their reactivity and utility as synthetic building blocks.

Introduction: The Significance of Chloronitropyridine Isomers

The molecular formula C7H6ClNO3 encompasses a variety of isomers. However, for the discerning eye of a medicinal or process chemist, the chloronitropyridine scaffold stands out for its synthetic versatility. The interplay between the electron-withdrawing nitro group and the halogen substituent on the pyridine ring activates the molecule for a range of nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental to the construction of more complex molecular architectures found in numerous biologically active compounds.

This guide will focus on three particularly relevant isomers:

-

2-Chloro-5-nitropyridine

-

2-Chloro-3-nitropyridine

-

5-Chloro-2-nitropyridine

Our exploration will be grounded in experimental data from single-crystal X-ray diffraction and spectroscopic techniques, complemented by insights from computational chemistry.

Section 1: 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a cornerstone intermediate in the synthesis of a variety of therapeutic agents, including androgen receptor antagonists and VEGFR2 kinase inhibitors, the latter being crucial in controlling angiogenesis.[1][2] Its utility stems from the specific arrangement of its functional groups, which dictates its electronic landscape and, consequently, its reactivity.

Molecular Structure and Bonding

The molecular structure of 2-chloro-5-nitropyridine has been elucidated by single-crystal X-ray diffraction, revealing a planar molecule where the non-hydrogen atoms lie nearly in a common plane (r.m.s. deviation = 0.090 Å).[3][4] This planarity facilitates intermolecular interactions within the crystal lattice.

In the crystalline state, adjacent molecules are linked by a short Cl⋯O contact of 3.068 (4) Å, forming chains.[3][4] These chains are further organized into layers through non-classical C—H⋯O hydrogen bonds.[3]

Table 1: Selected Crystallographic Data for 2-Chloro-5-nitropyridine [3][4]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7599 (8) |

| b (Å) | 5.8641 (13) |

| c (Å) | 7.0189 (15) |

| α (°) | 84.687 (3) |

| β (°) | 89.668 (3) |

| γ (°) | 76.020 (3) |

Electronic Properties and Reactivity

Computational studies, employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), have provided a deeper understanding of the electronic structure of 2-chloro-5-nitropyridine.[5] The presence of the electron-withdrawing nitro group at the 5-position and the chloro group at the 2-position significantly influences the electron density distribution within the pyridine ring. This electronic arrangement makes the carbon atom at the 2-position highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility. The calculated HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability.[6]

Section 2: 2-Chloro-3-nitropyridine

2-Chloro-3-nitropyridine serves as a vital precursor in the synthesis of various pharmaceutical agents. Its unique substitution pattern offers a different reactivity profile compared to its 5-nitro isomer.

Molecular Structure and Bonding

Single-crystal X-ray diffraction analysis of 2-chloro-3-nitropyridine reveals that, unlike the 5-nitro isomer, the nitro group is twisted by 38.5 (2)° with respect to the pyridine ring.[2][7] This twisting is a consequence of steric hindrance between the adjacent chloro and nitro groups.

In the crystal, molecules are linked by non-classical C—H⋯N and C—H⋯O hydrogen bonds, forming a layered motif.[7]

Table 2: Selected Crystallographic Data for 2-Chloro-3-nitropyridine [7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.613 (1) |

| b (Å) | 12.232 (2) |

| c (Å) | 7.716 (1) |

| β (°) | 118.485 (2) |

Electronic Properties and Reactivity

The ortho-positioning of the chloro and nitro groups in 2-chloro-3-nitropyridine creates a unique electronic environment. The inductive and mesomeric effects of both substituents work in concert to activate the 2-position for nucleophilic substitution. The twisted conformation of the nitro group, however, may slightly modulate its electron-withdrawing capacity compared to a fully coplanar arrangement. Computational analyses are essential to fully understand the impact of this structural feature on the molecule's reactivity.

Section 3: 5-Chloro-2-nitropyridine

5-Chloro-2-nitropyridine is another critical isomer with applications in the synthesis of bioactive molecules. The placement of the nitro group at the 2-position and the chloro group at the 5-position leads to a distinct reactivity pattern.

Molecular Structure and Bonding

The molecular structure of 5-chloro-2-nitropyridine has been determined by single-crystal X-ray diffraction.[3]

Table 3: Selected Bond Lengths and Angles for 5-Chloro-2-nitropyridine [3]

| Bond/Angle | Value |

| C4–Cl1 (Å) | 1.727(2) |

| C1–N2 (Å) | 1.495(3) |

| N2–O1 (Å) | 1.219(3) |

| N2–O2 (Å) | 1.225(2) |

| O1–N2–O2 (°) | 124.9(2) |

Electronic Properties and Reactivity

The nitro group at the 2-position exerts a strong electron-withdrawing effect, which is relayed through the pyridine ring. This, in conjunction with the chloro substituent, influences the sites most susceptible to nucleophilic attack. The rich and variable chemical properties of 5-chloro-2-nitropyridine, arising from the interplay of the chloro and nitro groups, make it a valuable tool in organic synthesis and medicinal chemistry.[8]

Section 4: Experimental Characterization Protocols

The unambiguous identification and characterization of these isomers are paramount in research and development. The following section outlines the key experimental workflows.

Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds.[9][10]

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

-

Crystal Growth: Obtain single crystals of the chloronitropyridine isomer suitable for X-ray diffraction, typically through slow evaporation of a saturated solution.

-

Crystal Selection and Mounting: Select a well-formed crystal under a microscope and mount it on a goniometer head.[11]

-

Data Collection: Center the crystal on the diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.[10]

-

Data Processing: Process the collected diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Structure Solution: Use computational methods to solve the phase problem and obtain an initial model of the crystal structure.

-

Structure Refinement: Refine the atomic coordinates and thermal parameters of the model to achieve the best fit with the experimental data.

-

Validation: Validate the final structure and analyze the geometric parameters (bond lengths, bond angles, etc.).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution.[12] For substituted pyridines, a combination of 1D and 2D NMR experiments is often necessary for unambiguous assignment of proton and carbon signals.[1]

Caption: General Workflow for NMR-based Structure Elucidation.

Detailed Methodologies:

-

Sample Preparation: Dissolve 5-10 mg of the chloronitropyridine isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

¹H NMR: Acquire a standard 1D proton NMR spectrum to observe chemical shifts, coupling constants, and integration of the proton signals.

-

¹³C NMR: Obtain a 1D carbon NMR spectrum to identify the chemical shifts of the carbon atoms.

-

2D NMR (if required):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

-

Conclusion

The chloronitropyridine isomers of C7H6ClNO3 are indispensable building blocks in modern drug discovery and development. A thorough understanding of their molecular structure, bonding, and electronic properties is fundamental to harnessing their synthetic potential. This guide has provided a detailed overview of the structural characteristics of 2-chloro-5-nitropyridine, 2-chloro-3-nitropyridine, and 5-chloro-2-nitropyridine, grounded in experimental and computational data. The outlined experimental protocols offer a framework for the robust characterization of these and similar molecules, ensuring the scientific rigor required in the pharmaceutical industry.

References

- Merritt, H., & Tanski, J. M. (n.d.). Two Achiral Isomers of Chloronitropyridine Crystallize as Polar Materials with Different Molecular Packing Motifs Based on Similar Intermolecular Interactions. ResearchGate.

- (n.d.). Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine. ResearchGate.

- (n.d.). Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. ResearchGate.

- Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020. [Link]

- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. [Link]

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- (n.d.). Determination of crystal structure by single crystal X-ray diffraction.

- Carleton College. (n.d.). Single-crystal X-ray Diffraction.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. [Link]

- (n.d.). How do organic compounds single crystal X rays diffraction work? ResearchGate.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327. [Link]

- Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E, 66(Pt 5), o1020. [Link]

- (n.d.). 2-Chloro-5-nitropyridine. ResearchGate.

- PubChem. (n.d.). 2-Chloro-5-nitropyridine.

- PubChem. (n.d.). 2-Chloro-3-nitropyridine.

- PubChem. (n.d.). 5-Chloro-2-nitropyridine.

- (n.d.). 2-Chloro-3-nitropyridine. ResearchGate.

- (n.d.). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. PubMed.

- (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate.

- (n.d.). Ab initio/DFT electronic structure calculations, spectroscopic studies and normal coordinate analysis of 2-chloro-5-bromopyridine. ResearchGate.

- (n.d.). Ab-initio Hartee-Fock and Density functional theory calculations of 2-Chloro-6-methoxy-3-nitropyridine. Scholars Research Library.

- (n.d.). DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe. Indian Academy of Sciences.

- (n.d.). Understanding Electronic Structure and Chemical Reactivity: Quantum-Information Perspective. MDPI.

- (n.d.). Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase. ResearchGate.

- (n.d.). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. Brieflands.

- Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China.

- (n.d.). Protocol to perform fragment screening using NMR spectroscopy. PubMed.

- Springer Nature. (n.d.). NMR Protocols and Methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. rigaku.com [rigaku.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 12. emerypharma.com [emerypharma.com]

A Senior Application Scientist's Technical Guide to 2-Chloro-4-methoxy-1-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals Document ID: TG-CMNB-20260110 Version: 1.0

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxy-1-nitrobenzene (CAS No: 28987-59-9), a pivotal chemical intermediate in advanced organic synthesis. This document delineates the compound's nomenclature, physicochemical properties, and detailed protocols for its synthesis and characterization. Emphasis is placed on the strategic rationale behind the synthetic methodology, including an analysis of the regioselectivity-directing effects in the formation of its precursor. Furthermore, this guide explores the compound's significant role as a versatile building block in medicinal chemistry, particularly in the construction of substituted quinazoline scaffolds, which are central to the development of targeted cancer therapeutics. Safety protocols, handling procedures, and complete spectral data are also provided to support its practical application in a research and development setting.

Nomenclature and Chemical Identification

This compound is a polysubstituted aromatic compound. Its identity is standardized across several chemical inventories.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 28987-59-9 | PubChem[1] |

| Molecular Formula | C₇H₆ClNO₃ | PubChem[1] |

| Synonyms | 3-Chloro-4-nitroanisole, 2-Chloro-4-methoxynitrobenzene | PubChem[1] |

| InChI Key | QTIDRIQSPAELJC-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Spectroscopic Properties

The compound is typically a light yellow solid under standard conditions.[2] Its key properties are summarized below.

| Property | Value | Unit |

| Molecular Weight | 187.58 | g/mol [1] |

| Melting Point | 76 - 80 | °C[2] |

| Boiling Point | ~248 | °C[2] |

| Appearance | Light yellow solid | N/A[2] |

| Solubility | Soluble in ethanol, chloroform, dichloromethane | N/A[2] |

Spectroscopic Data for Structural Elucidation

Structural confirmation is achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group. Based on data for the closely related isomer, 2-chloro-1-methoxy-4-nitrobenzene, the aromatic protons are expected in the δ 7.0-8.3 ppm region, showing distinct splitting patterns based on their positions relative to the substituents. The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically around δ 4.0 ppm.[3]

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The chemical shifts are influenced by the electronic nature of the substituents.

-

C-OCH₃: ~56 ppm

-

Aromatic Carbons (C-H): ~110-130 ppm

-

Aromatic Carbons (C-Cl, C-NO₂, C-O): ~140-165 ppm (quaternary carbons, often with lower intensity)

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of principal functional groups.

-

C-NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹

-

C-NO₂ Symmetric Stretch: ~1345-1385 cm⁻¹

-

Ar-O-C Stretch: ~1250 cm⁻¹

-

C-Cl Stretch: ~700-800 cm⁻¹

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak [M]⁺ at m/z 187 and an isotopic peak [M+2]⁺ at m/z 189, with an approximate intensity ratio of 3:1, characteristic of a monochlorinated compound.[1] Common fragmentation patterns involve the loss of NO₂ (m/z 46) and CH₃ (m/z 15).

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most efficiently achieved via a two-step process starting from 3-chlorophenol. This pathway is chosen for its high regioselectivity and use of accessible reagents.

-

Step 1: Electrophilic aromatic nitration of 3-chlorophenol to form the key intermediate, 3-chloro-4-nitrophenol.

-

Step 2: Williamson ether synthesis (methylation) of 3-chloro-4-nitrophenol to yield the final product.

Mechanistic Insight: Regioselectivity in Nitration

The success of this synthesis hinges on the regiochemical outcome of the first step. In the electrophilic nitration of 3-chlorophenol, the hydroxyl (-OH) and chloro (-Cl) substituents exert competing directing effects.

-

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.

-

Chloro Group (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

The powerful activating effect of the hydroxyl group dominates. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group (C4) is favored over the ortho positions (C2, C6) due to reduced steric hindrance, leading to 3-chloro-4-nitrophenol as the major product.[2]

Protocol 1: Synthesis of 3-Chloro-4-nitrophenol

This protocol is adapted from the method described by Ungnade and Ortega (1952) as cited in U.S. Patent 2,850,537.[2]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-chlorophenol (1.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent. Cool the mixture to below 10°C using an ice bath.

-

Nitration: Slowly add nitric acid (1.05 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential to ensure homogenous mixing and heat dissipation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, slowly pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-chloro-4-nitrophenol.

Protocol 2: Synthesis of this compound

This protocol is adapted from the procedure disclosed in U.S. Patent 5,079,257.

-

Reaction Setup: To a flask containing anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

-

Deprotonation: Add a solution of 3-chloro-4-nitrophenol (1.0 eq) in anhydrous THF dropwise to the stirred suspension of NaH. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide salt.

-

Methylation: Add dimethyl sulfate (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 1.5 hours. The reaction progress can be monitored by TLC.

-

Quenching and Workup: After cooling, carefully pour the reaction mixture into a cold, dilute ammonium hydroxide (NH₄OH) solution to quench and destroy excess dimethyl sulfate. Stir for two hours.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid is the target compound, this compound.

Application in Drug Development: A Quinazoline Scaffold Precursor

This compound is a valuable intermediate due to its specific pattern of functionalization, which allows for sequential, site-selective reactions. The nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), while subsequent reduction of the nitro group to an amine provides a nucleophilic handle for cyclization reactions.

This chemistry is fundamental to the synthesis of the quinazoline core, a privileged scaffold found in numerous pharmaceuticals, most notably in the class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib, used in cancer therapy.

Expert Insight: The strategic placement of the chloro and methoxy groups on the aniline precursor (derived from the title compound) is critical. These groups ultimately reside on the benzene ring portion of the final quinazoline drug, where they play a crucial role in binding to the ATP pocket of the EGFR kinase domain. The methoxy group, in particular, often forms key hydrogen bonds that anchor the inhibitor to the enzyme, conferring potency and selectivity. Therefore, this compound is not merely a starting material but a carrier of essential pharmacophoric elements.

Safety, Handling, and Storage

As a nitroaromatic and chlorinated compound, this compound requires careful handling.

-

Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use personal protective equipment. Ensure adequate ventilation. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and combustibles.

-

Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

References

- Ungnade, H. E., & Ortega, D. V. (1952). Process for making 3-halo-4-nitrophenols. As cited in U.S. Patent No. 2,850,537. Washington, DC: U.S.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 593789, this compound.

- ChemBK (n.d.). This compound.

- PrepChem (n.d.). Synthesis of 3-chloro-4-nitroanisole. As cited in U.S. Patent No. 5,079,257.

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-1-nitrobenzene

This guide provides a comprehensive overview of the synthetic pathways to 2-Chloro-4-methoxy-1-nitrobenzene, a valuable intermediate in the pharmaceutical and specialty chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanisms, experimental protocols, and safety considerations.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] Its structure, featuring a methoxy group, a chlorine atom, and a nitro group on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and nitro groups imparts unique reactivity to the aromatic ring, making it amenable to various chemical transformations.[2] This intermediate is particularly useful in the development of novel pharmaceutical agents and other fine chemicals.

This guide will explore the two primary synthetic routes for the preparation of this compound: the nitration of 3-chloroanisole and the chlorination of 4-nitroanisole.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 76-80 °C | [3] |

| Boiling Point | 248 °C | [3] |

| Solubility | Good solubility in ethanol, chloroform, and dichloromethane | [3] |

| ¹H NMR (CDCl₃) | δ 8.28 (d, 1H), 8.17 (dd, 1H), 7.02 (d, 1H), 4.03 (s, 3H) | [4][5] |

| IR Spectrum | Available | [6] |

| Mass Spectrum | Available | [7] |

Synthesis Pathway I: Nitration of 3-Chloroanisole

This pathway involves the electrophilic aromatic substitution of 3-chloroanisole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Chemical Principles and Mechanism

The nitration of 3-chloroanisole is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the chlorine atom (-Cl).

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

-

Chlorine Atom (-Cl): The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

In the case of 3-chloroanisole, the positions ortho and para to the strongly activating methoxy group are favored. The potential positions for nitration are C2, C4, and C6. Steric hindrance from the adjacent chlorine atom at C3 may slightly disfavor substitution at the C2 position. The C4 position is para to the methoxy group and ortho to the chlorine atom. The C6 position is ortho to the methoxy group. The formation of this compound as a major product indicates that nitration occurs preferentially at the C4 position, which is activated by both the methoxy and chloro groups.

Caption: Chlorination of 4-Nitroanisole to this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for aromatic chlorination.

Materials:

-

4-Nitroanisole

-

Chlorine gas

-

Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)

-

An inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium sulfite solution

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 4-nitroanisole in a suitable inert solvent in a flask equipped with a gas inlet tube, a stirrer, and a reflux condenser connected to a gas trap to neutralize excess chlorine.

-

Add a catalytic amount of anhydrous iron(III) chloride.

-

Bubble dry chlorine gas through the solution at a controlled rate while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

Wash the reaction mixture with a sodium sulfite solution to destroy any remaining chlorine, followed by washing with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Safety Considerations

All synthesis procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves, must be worn.

-

Nitric Acid and Sulfuric Acid: Both are highly corrosive and strong oxidizing agents. [8][9][10][11][12]They can cause severe burns upon contact with skin or eyes. [8][9][10][11][12]Mixing should be done carefully, always adding acid to water or the less concentrated solution slowly to dissipate the heat generated.

-

3-Chloroanisole: May cause eye and skin irritation. [1][13][14]It is a combustible liquid. [13]* 4-Nitroanisole: May cause sensitization by skin contact and there is limited evidence of a carcinogenic effect. [15][16]It is harmful to aquatic organisms. [15][16]* Chlorine Gas: Is highly toxic and corrosive. [6]Inhalation can be fatal. [6]It is a strong oxidizer and may cause or intensify fire. [6]Extreme caution must be exercised when handling chlorine gas, and a proper gas scrubbing system must be in place.

References

- This compound - ChemBK. (2024-04-09).

- Material Safety Data Sheet - 3-Chloroanisole, 99%. Cole-Parmer.

- Sulphuric Acid Safety Data Sheet. Teck. (2018-12-07).

- This compound. PubChem.

- m-CHLORONITROBENZENE. Organic Syntheses Procedure.

- Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.

- 2-Chloro-1-methoxy-4-nitrobenzene. PubChem.

- 4-nitrobenzene. Organic Syntheses Procedure.

- Safety Data Sheet: Nitric acid 65%. Chemos GmbH & Co.KG.

- SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w. SEASTAR CHEMICALS. (2022-11-17).

- Chlorine - Safety Data Sheet. Air Liquide.

- Safety Data Sheet CHLORINE. Aditya Birla Chemicals.

- Safety data sheet - 4-Nitroanisole. CPAChem.

- SAFETY DATA SHEET Chlorine. Air Liquide. (2023-01-19).

- MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. KSCL (KRISHNA).

- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.

Sources

- 1. This compound | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 2-Chloro-4-nitoranisole(4920-79-0) 1H NMR spectrum [chemicalbook.com]

- 5. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

- 6. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 2-chloro-1-[(2-fluorophenyl)methoxy]-4-nitro- synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 11. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 15. CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene - Google Patents [patents.google.com]

- 16. data.epo.org [data.epo.org]

Melting and boiling point of 2-Chloro-4-methoxy-1-nitrobenzene

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxy-1-nitrobenzene

Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 28987-59-9), a key intermediate in pharmaceutical and chemical synthesis. The document delves into the fundamental principles governing its phase transitions, outlines rigorous experimental protocols for their determination, and discusses the implications of these properties for research and drug development professionals. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this versatile compound.

Introduction to this compound

This compound is a polysubstituted aromatic compound featuring a nitro group, a chlorine atom, and a methoxy group attached to a benzene ring. Its chemical structure, with distinct electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, creates a multifunctional scaffold. This unique electronic arrangement makes it a valuable intermediate for a variety of organic transformations.[1]

In the field of drug discovery, molecules incorporating nitroarene cores are significant, and understanding the synthesis and properties of precursors like this compound is crucial.[2] The compound's reactive sites, particularly the chlorine atom activated by the para-nitro group, are amenable to nucleophilic aromatic substitution, allowing for the construction of complex molecular architectures for potential pharmacophores.[1] Its stability and well-defined properties are foundational for its application in developing specialty chemicals and advanced functional materials.[1]

Core Physicochemical Properties

The physical properties of a compound, such as its melting and boiling points, are critical for its identification, purification, and handling in a laboratory setting. These constants are dictated by the compound's molecular structure and the resulting intermolecular forces.

| Property | Value | Source(s) |

| CAS Number | 28987-59-9 | [3] |

| Molecular Formula | C₇H₆ClNO₃ | [3][4][5] |

| Molecular Weight | 187.58 g/mol | [3][6][7] |

| Appearance | Light yellow solid | [4][5] |

| Melting Point | 76-80 °C | [4][5] |

| Boiling Point | ~248 °C to 302.5 °C at 760 mmHg | [4][5] |

| Solubility | Good solubility in organic solvents like ethanol, chloroform, and dichloromethane. | [4][5] |

Note: It is important to distinguish this compound from its isomer, 2-Chloro-1-methoxy-4-nitrobenzene (CAS No. 4920-79-0), which has different reported physical properties, including a melting point of approximately 94 °C.[8][9]

The Science of Phase Transitions

The melting and boiling points are temperatures at which a substance undergoes a phase transition—from solid to liquid and from liquid to gas, respectively. These transitions are governed by the energy required to overcome the intermolecular forces holding the molecules together in a condensed state.

The structure of this compound imparts several key features that influence its phase transition temperatures:

-

Polarity: The strong electron-withdrawing nitro group (-NO₂) and the electronegative chlorine atom create significant dipole moments within the molecule. The methoxy group (-OCH₃) also contributes to the molecule's polarity. These dipoles lead to dipole-dipole interactions, a relatively strong type of intermolecular force that requires more thermal energy to overcome compared to nonpolar molecules of similar size.

-

Molecular Weight: With a molar mass of 187.58 g/mol , the molecule exhibits significant London dispersion forces, which increase with molecular size and surface area.[10]

-

Purity: The melting point is a sensitive indicator of purity. A pure crystalline compound typically has a sharp melting point range of 0.5-1.0 °C.[11] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[11]

Caption: Factors Influencing Phase Transition Temperatures.

Experimental Determination of Phase Transition Temperatures

To ensure both accuracy and trustworthiness, standardized protocols must be employed. The methods described below are self-validating, as the sharpness of the observed melting point provides an immediate indication of sample purity.

Protocol: Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a solid organic compound.[12]

Causality: The principle relies on controlled, slow heating of a finely powdered sample to ensure thermal equilibrium between the sample, the thermometer, and the heating medium.[12] A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature, yielding an inaccurate, artificially high melting point.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount (1-2 mm in height) into a capillary tube sealed at one end.[10] Tap the tube gently to pack the sample tightly at the bottom.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[11]

-

Rapid Initial Heating: Quickly heat the block to a temperature approximately 15-20 °C below the expected melting point (76-80 °C).

-

Controlled Heating: Decrease the heating rate to 1-2 °C per minute to ensure accurate temperature measurement during the phase transition.

-

Observation and Recording: Observe the sample through the eyepiece. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the last solid crystal melts completely.[11]

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow (≤1 °C). An impure sample will exhibit a depressed and broader melting range (>2 °C).[11]

Caption: Standard Workflow for Melting Point Determination.

Protocol: Boiling Point Determination (Simple Distillation)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Simple distillation is a reliable method for determining this property for a liquid sample. Since this compound is a solid at room temperature, it must first be melted.